molecular formula C7H4N2O2 B147312 2-Nitrobenzonitrile CAS No. 612-24-8

2-Nitrobenzonitrile

Cat. No. B147312
CAS RN: 612-24-8
M. Wt: 148.12 g/mol
InChI Key: SWBDKCMOLSUXRH-UHFFFAOYSA-N
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Description

2-Nitrobenzonitrile is a chemical compound that is part of the nitrobenzonitriles family, which are characterized by the presence of a nitro group (-NO2) and a nitrile group (-CN) attached to a benzene ring. The position of the nitro group on the benzene ring can significantly influence the compound's properties and reactivity .

Synthesis Analysis

The synthesis of 2-nitrobenzonitrile can be achieved through various methods. One approach involves the reaction of 2,4,6-Triarylpyrylium salts with nitroacetonitrile, which results in a ring transformation yielding 3-nitrobenzonitrile, a related compound. This process includes a shift of the nitro group to the C-3 position on the newly formed benzene ring . Another method for synthesizing nitrobenzonitrile derivatives is through electrosynthesis, where dibenzonaphthyridine derivatives are produced from 2,2-(2-nitrobenzyl)-2-substituted-acetonitriles .

Molecular Structure Analysis

The molecular structure of 2-nitrobenzonitrile has been studied using broadband rotational spectroscopy. The large dipole moments of these molecules make them suitable for experiments involving deceleration and trapping with AC-electric fields. Structural parameters obtained from these studies are compared with quantum-chemical calculations, highlighting the effects of electron-withdrawing substituents on the phenyl ring .

Chemical Reactions Analysis

2-Nitrobenzonitrile can undergo various chemical reactions. For instance, its hydrogenation using Raney nickel catalyst results in different products depending on the solvent used. In methanol, it is transformed into 2-aminobenzamide through intramolecular oxidation, while in dioxane, primary amines are formed . The nitration of related dimethylbenzonitriles can lead to adducts that undergo a 1,3-nitro shift, a rearrangement that is also observed in other nitration reactions .

Physical and Chemical Properties Analysis

The physical properties of 2-nitrobenzonitrile, such as heat capacities and enthalpies of transitions, have been measured using differential scanning calorimetry. These properties vary with temperature and are important for understanding the behavior of the compound under different conditions . The chemical properties, such as reactivity towards nucleophiles, have been explored in the context of trinitrobenzonitrile, where factors favoring ortho substitution were identified .

Scientific Research Applications

Thermophysical Properties

A study by Jiménez et al. (2002) explored the thermophysical behavior of 2-nitrobenzonitrile among other isomers. They used differential scanning calorimetry to measure heat capacities and observe phase transitions, providing valuable data on its thermal properties.

Molecular Structure Analysis

Graneek, Bailey, and Schnell (2018) investigated the molecular structure of 2-nitrobenzonitrile using chirped-pulse Fourier transform microwave spectroscopy. Their study highlighted the molecule's large dipole moments and structural parameters, which are essential for understanding its reactivity and potential applications in fields like materials science (Graneek et al., 2018).

Chemical Reactions and Synthesis

The preparation of 2-Fluoro-5-nitrobenzonitrile and its reactions with various compounds were studied by Wilshire (1967), providing insights into the synthetic applications and reactivity of nitrobenzonitrile derivatives (Wilshire, 1967).

Hydrogenation Processes

Koprivova and Červený (2008) examined the hydrogenation of nitrobenzonitriles using Raney nickel catalyst. This research is significant for understanding the transformation of 2-nitrobenzonitrile in various chemical processes (Koprivova & Červený, 2008).

Spectroscopy and Vibrational Analysis

Vibrational spectra and structural analysis of 2-chloro-5-nitrobenzonitrile were conducted by Rastogi et al. (2009), offering insights into the vibrational characteristics of nitrobenzonitriles (Rastogi et al., 2009).

Applications in Mass Spectrometry

Santos et al. (2016) utilized 3-nitrobenzonitrile to improve the sensitivity of sonic-spray ionization mass spectrometry, demonstrating the potential use of nitrobenzonitriles in enhancing analytical techniques (Santos et al., 2016).

Synthesis of Pharmaceutical Compounds

The synthesis of 2-aminobenzonitriles from 2-arylindoles was explored by Chen et al. (2018), showing the utility of 2-nitrobenzonitrile derivatives in pharmaceutical synthesis (Chen et al., 2018).

Mechanism of Action

Target of Action

It’s known that benzonitrile derivatives can interact with various biological targets, such as enzymes and receptors, depending on their specific functional groups .

Mode of Action

Benzonitrile and its derivatives are known to undergo reactions with amines to afford n-substituted benzamides after hydrolysis . This suggests that 2-Nitrobenzonitrile might interact with its targets in a similar manner, leading to changes in the target’s function or structure.

Biochemical Pathways

It’s known that nitrobenzene, a related compound, can be metabolized by bacteria through various pathways . These pathways involve the reduction of the nitro group and subsequent degradation of the aromatic ring

Pharmacokinetics

The molecular weight of 2-nitrobenzonitrile is 1481189 , which is within the range generally favorable for oral bioavailability in drugs.

Result of Action

Given its potential to form n-substituted benzamides , it might have a variety of effects depending on the specific targets it interacts with.

Future Directions

The future directions of 2-Nitrobenzonitrile are not explicitly mentioned in the search results. However, given its use as a precursor to many derivatives , it is likely that research will continue to explore its potential applications and improve its synthesis methods.

Relevant Papers

The paper “Electron-withdrawing effects on the molecular structure of 2- and 3-nitrobenzonitrile revealed by broadband rotational spectroscopy and their comparison with 4-nitrobenzonitrile” discusses the molecular structure of 2-Nitrobenzonitrile .

properties

IUPAC Name

2-nitrobenzonitrile
Source PubChem
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InChI

InChI=1S/C7H4N2O2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBDKCMOLSUXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210100
Record name Benzonitrile, o-nitro-
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Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Nitrobenzonitrile

CAS RN

612-24-8
Record name 2-Nitrobenzonitrile
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Record name o-Nitrobenzonitrile
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Record name 2-Nitrobenzonitrile
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Record name Benzonitrile, o-nitro-
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Record name 2-nitrobenzonitrile
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Record name O-NITROBENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-nitrobenzonitrile?

A1: 2-Nitrobenzonitrile has the molecular formula C7H4N2O2 and a molecular weight of 148.12 g/mol. Key spectroscopic data includes:

    Q2: Can 2-nitrobenzonitrile be used in catalytic applications?

    A3: While 2-nitrobenzonitrile itself is not typically used as a catalyst, its unique reactivity makes it a valuable substrate in various catalytic transformations. For instance, gold clusters have demonstrated the ability to catalyze intramolecular cascade reactions involving 2-nitrobenzonitrile. []

    Q3: How do structural modifications of 2-nitrobenzonitrile affect its reactivity?

    A4: The presence of electron-withdrawing groups, such as the nitro group in the ortho position, significantly influences the reactivity of the nitrile group in 2-nitrobenzonitrile, making it susceptible to nucleophilic attack. [] This property is exploited in numerous synthetic transformations. For instance, the reaction of 2-nitrobenzonitrile with various mercaptoheterocycles leads to the formation of 2-nitro-5-[(heterocyclic)thio]benzonitriles, showcasing the impact of structural modifications on reactivity. []

    Q4: What analytical techniques are commonly employed to characterize and quantify 2-nitrobenzonitrile?

    A4: Various spectroscopic and chromatographic methods are used for characterizing and quantifying 2-nitrobenzonitrile. These include:

      Q5: Is there information available on the environmental fate and effects of 2-nitrobenzonitrile?

      A6: Research has explored the uptake and conversion of 4,5-dichloro-2-nitrobenzonitrile, a related compound, by fungal spores (Fusarium culmorum). [] This highlights the need to investigate the environmental impact and degradation pathways of 2-nitrobenzonitrile.

      Q6: Are there viable alternatives or substitutes for 2-nitrobenzonitrile in specific synthetic applications?

      A7: Depending on the specific synthetic target, alternative starting materials and synthetic routes might exist. For example, the synthesis of quinazolinones, often achieved using 2-nitrobenzonitrile, can be accomplished through different approaches, such as utilizing quinazolin-4(3H)-one intermediates. [] The choice of the most appropriate route depends on factors such as cost-effectiveness, efficiency, and the desired product purity.

      Q7: What are some common synthetic routes to 2-nitrobenzonitrile?

      A8: 2-Nitrobenzonitrile can be synthesized through various methods, including the nitration of readily available starting materials. One study investigates the nitration of benzonitrile over zeolite catalysts, highlighting the potential for selective synthesis of specific isomers, including 2-nitrobenzonitrile. []

      Q8: What types of reactions is 2-nitrobenzonitrile commonly used in?

      A8: 2-Nitrobenzonitrile is a valuable precursor in organic synthesis, particularly in the construction of heterocyclic compounds. The following examples illustrate its versatility:

      • Synthesis of Quinazolinones: Numerous research articles highlight the use of 2-nitrobenzonitrile as a starting material in the synthesis of 2-aryl-4-quinazolinones. [, , , , , , , , ] These reactions often involve a cascade of transformations, including reduction, condensation, and cyclization steps.
      • Formation of Benzimidazoles: 2-Nitrobenzonitrile reacts with phenylglycine in the presence of an iron(III) chloride catalyst to yield benzimidazoles. [] This decarboxylative-deaminative functionalization demonstrates the compound's utility in constructing diverse heterocyclic structures.
      • Synthesis of Indazoles: An efficient strategy for synthesizing 3-amino-2H-indazole derivatives utilizes 2-nitrobenzonitriles as starting materials. [] The process involves converting 2-nitrobenzonitriles to benzamidines, followed by reductive cyclization and N-N bond formation.

      Q9: What is the relevance of 2-nitrobenzonitrile in medicinal chemistry?

      A10: 2-Nitrobenzonitrile and its derivatives hold significance in medicinal chemistry due to their potential biological activities. The synthesis of folate antagonists, particularly thioquinazoline analogs of methotrexate, exemplifies this relevance. [] These compounds demonstrated antimalarial and antibacterial properties, emphasizing the importance of 2-nitrobenzonitrile as a building block for developing new therapeutic agents. [, ]

      Q10: Are there any known drugs or drug candidates that incorporate the 2-nitrobenzonitrile scaffold?

      A10: While 2-nitrobenzonitrile itself may not be present in approved drugs, its synthetic derivatives, particularly quinazolinones, are key components in several pharmaceuticals, including:

      • Gefitinib (Iressa®): This drug, used to treat non-small cell lung cancer, features a quinazolinone core derived from 2-nitrobenzonitrile. [, ] Efficient synthetic strategies have been developed for gefitinib, highlighting the importance of optimizing these routes for large-scale production.
      • Erlotinib HCl (Tarceva®): Similar to gefitinib, erlotinib also relies on a quinazolinone scaffold and is utilized in cancer therapy. [, ] The synthesis of erlotinib analogs often involves the preparation of quinazolinone intermediates, showcasing the versatility of 2-nitrobenzonitrile as a building block.

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